(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE typically involves the Fischer indole synthesis method. This process includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific steps for synthesizing this compound may involve:
Starting Materials: Phenylhydrazine hydrochloride and a suitable ketone or aldehyde.
Reaction Conditions: The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various indole derivatives, while substitution reactions can introduce different functional groups at the bromine position.
Scientific Research Applications
5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: A simpler indole derivative with various applications.
Uniqueness
5-BROMO-3-[(2-ETHYLPHENYL)IMINO]-1H-INDOL-2-ONE is unique due to its specific structural features, such as the bromine atom and the ethylphenyl imino group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H13BrN2O |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
5-bromo-3-(2-ethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-2-10-5-3-4-6-13(10)18-15-12-9-11(17)7-8-14(12)19-16(15)20/h3-9H,2H2,1H3,(H,18,19,20) |
InChI Key |
GJJPGUYTKQKUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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